molecular formula C17H19NO3S2 B084399 3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate CAS No. 14933-76-7

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

Cat. No.: B084399
CAS No.: 14933-76-7
M. Wt: 349.5 g/mol
InChI Key: NJSVJXQJFLLFCG-UHFFFAOYSA-M
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Description

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a chemical compound that belongs to the benzothiazolium family. This compound is known for its unique structure and properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 3-ethyl-2-methylbenzothiazolium with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production methods may also incorporate advanced techniques and equipment to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted benzothiazolium compounds .

Scientific Research Applications

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-(methylthio)benzothiazolium p-toluenesulphonate
  • 3-methyl-2-methylsulfanyl-1,3-benzothiazol-3-ium
  • 3-methyl-2-(methylthio)benzothiazolium tosylate

Uniqueness

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to its specific structure and properties, which differentiate it from other similar compounds.

Properties

IUPAC Name

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NS.C7H8O3S/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSVJXQJFLLFCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065831
Record name 3-Ethyl-2-methylbenzothiazolium p-toluenesulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14933-76-7
Record name Benzothiazolium, 3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14933-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazolium, 3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazolium, 3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Ethyl-2-methylbenzothiazolium p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-methylbenzothiazolium p-toluenesulphonate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

300 g (2 mol) of 2-methylbenzothiazole and 440 g (2.2 mol) of ethyl p-toluenesulfonate (or a mixture of ethyl o- and p-toluenesulfonate) are heated with stirring to 150° C., the temperature rising to about 200° C. due to the exothermic reaction. After 10 minutes, the mixture is poured into two liters of acetone, and the product which has precipitated is filtered off with suction, washed with acetone and dried in vacuo. Yield 730 g (98%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl o- and p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

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